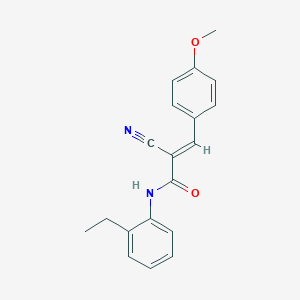
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the inhibition of specific enzymes involved in cellular signaling pathways. This inhibition can lead to downstream effects on various cellular processes, including cell cycle progression, apoptosis, and gene expression. The exact mechanism of action may vary depending on the specific enzyme targeted and the cellular context.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy. It has also been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
One advantage of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is its specificity for certain enzymes, allowing for targeted inhibition of specific cellular pathways. It also has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in autoimmune diseases and inflammatory disorders, where it may modulate immune responses and inflammation. Additionally, further research is needed to better understand the mechanism of action and potential off-target effects of this compound.
合成方法
The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-ethylphenylamine and 4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanide to obtain the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
科学研究应用
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play a critical role in cellular signaling pathways. This inhibition can lead to a variety of physiological effects, including cell cycle arrest and apoptosis.
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
(E)-2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
InChI 键 |
HXORABOFKYPHMA-FOWTUZBSSA-N |
手性 SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)


![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
